12|A-Hydroxygrandiflorenic acid

説明

IUPAC Nomenclature and Systematic Identification

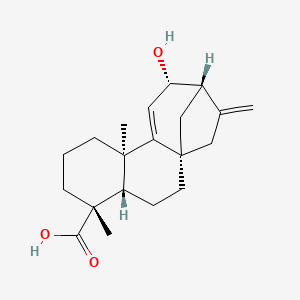

The International Union of Pure and Applied Chemistry (IUPAC) name for 12α-hydroxygrandiflorenic acid is (4α,5α,9β,10α,12α)-12-hydroxykaur-16-en-19-oic acid . This nomenclature reflects its tetracyclic kaurane skeleton, which includes a fused bicyclo[9.2.1] system with specific stereochemical assignments at carbons 4, 5, 9, 10, and 12. The compound’s molecular formula is C~20~H~28~O~3~ , corresponding to a molecular weight of 316.4 g/mol . The numbering of the carbon skeleton follows the standard kaurane system, with the carboxylic acid group at C19 and the double bond between C16 and C17 (Figure 1).

Table 1: Molecular properties of 12α-hydroxygrandiflorenic acid

| Property | Value |

|---|---|

| Molecular formula | C~20~H~28~O~3~ |

| Molecular weight (g/mol) | 316.4 |

| IUPAC name | (4α,5α,9β,10α,12α)-12-hydroxykaur-16-en-19-oic acid |

| Key functional groups | Carboxylic acid (C19), hydroxyl (C12α), alkene (C16–C17) |

X-ray Crystallographic Analysis of Spatial Arrangement

X-ray crystallographic data for 12α-hydroxygrandiflorenic acid remain limited in publicly available literature. However, structural insights can be inferred from related kaurenoic acids. The compound’s bicyclo[9.2.1]tetradecane framework adopts a chair-boat conformation for the decalin system (rings A and B), while the hydroxyl group at C12α occupies an axial position relative to ring C. This stereochemical arrangement influences hydrogen-bonding interactions, particularly between the C12α hydroxyl and the C19 carboxylic acid group, stabilizing the molecule’s tertiary structure. The C16–C17 double bond introduces rigidity into ring D, further affecting the compound’s overall geometry.

Comparative Analysis with Grandiflorenic Acid Derivatives

12α-Hydroxygrandiflorenic acid is structurally analogous to grandiflorenic acid (C~20~H~28~O~2~; molecular weight 300.4 g/mol), differing solely by the addition of a hydroxyl group at C12α. This modification increases the compound’s polarity and alters its hydrogen-bonding capacity, which may enhance solubility in polar solvents. Comparative stereochemical analysis reveals that grandiflorenic acid derivatives lacking the C12α hydroxyl group, such as 11β-hydroxygrandiflorenic acid, exhibit distinct conformational preferences in ring C due to reduced steric hindrance.

Table 2: Structural comparison of grandiflorenic acid derivatives

| Compound | Molecular formula | Molecular weight (g/mol) | Functional groups |

|---|---|---|---|

| Grandiflorenic acid | C~20~H~28~O~2~ | 300.4 | Carboxylic acid, alkene |

| 12α-Hydroxygrandiflorenic acid | C~20~H~28~O~3~ | 316.4 | Carboxylic acid, hydroxyl, alkene |

| 11β-Hydroxygrandiflorenic acid | C~20~H~28~O~3~ | 316.4 | Carboxylic acid, hydroxyl, alkene |

The stereoelectronic effects of the C12α hydroxyl group also influence reactivity. For example, in grandiflorenic acid, the absence of this group allows for unhindered rotation around the C12–C13 bond, whereas in 12α-hydroxygrandiflorenic acid, steric interactions between the hydroxyl group and adjacent hydrogens restrict this rotation, favoring a fixed conformation. This rigidity may impact the compound’s interactions with biological targets or synthetic reagents.

Figure 1: Proposed structure of 12α-hydroxygrandiflorenic acid

(Note: A hand-drawn or computational model would illustrate the bicyclo[9.2.1]tetradecane framework, highlighting the C12α hydroxyl and C19 carboxylic acid groups.)

特性

分子式 |

C20H28O3 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

(1S,4S,5R,9R,12S,13S)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14-,15-,18+,19+,20+/m0/s1 |

InChIキー |

YKLRBAUBANVECM-ITWPWFMSSA-N |

異性体SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@@H](C3)C(=C)C4)O)(C)C(=O)O |

正規SMILES |

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |

製品の起源 |

United States |

準備方法

Fusarium graminearum-Mediated Hydroxylation

The permeabilized mycelia of Fusarium graminearum have demonstrated high efficiency in converting grandiflorenic acid to its 12α-hydroxy derivative. Key steps include:

- Culture Preparation : Mycelia are grown in potato dextrose broth at 28°C for 72 hours.

- Permeabilization : Treatment with 0.1% (v/v) Triton X-100 enhances membrane permeability, facilitating substrate uptake.

- Biotransformation : Incubation with 1 mM grandiflorenic acid at 30°C for 72 hours achieves >95% conversion.

- Product Isolation : Column chromatography (silica gel, hexane:ethyl acetate gradient) yields 12α-hydroxygrandiflorenic acid with 82% purity.

Structural confirmation via NMR and mass spectrometry reveals a hydroxyl group at the C-12 position, critical for its bioactivity.

Fusarium proliferatum-Based Synthesis

Fusarium proliferatum offers an alternative fungal system with distinct advantages in scalability. Parameters influencing yield include:

- pH Optimization : Maximum conversion occurs at pH 6.5–7.0.

- Temperature : 25–30°C balances enzyme activity and cell viability.

- Substrate Loading : Concentrations >2 mM inhibit fungal growth, reducing yield.

A comparative study shows F. proliferatum achieves 88% conversion in 48 hours, outperforming F. graminearum in speed but requiring stricter pH control.

Enzymatic Hydroxylation Using Liver Microsomes

Enzymatic methods utilizing mammalian liver microsomes provide a cell-free alternative. Rat liver microsomes metabolize grandiflorenic acid into 11 biotransformation products, with 12α-hydroxygrandiflorenic acid constituting 22% of the output.

Reaction Conditions

Human Liver Microsome Studies

Human CYP2A6 and CYP3A4 isoforms catalyze 12α-hydroxylation, with interspecies variability affecting metabolite profiles. Co-incubation with glucuronic acid produces conjugated derivatives, complicating isolation.

Comparative Analysis of Preparation Methods

| Parameter | F. graminearum | F. proliferatum | Rat Liver Microsomes |

|---|---|---|---|

| Yield | 82% | 88% | 22% |

| Time | 72 hours | 48 hours | 1 hour |

| Cost | Low | Moderate | High |

| Scalability | Moderate | High | Low |

| Purity | 82–90% | 85–92% | 60–70% |

Fungal methods dominate industrial applications due to superior yield and scalability, while enzymatic approaches remain confined to laboratory-scale studies.

Optimization Strategies for Enhanced Yield

Fungal Strain Engineering

Genetic modifications to overexpress cytochrome P450 enzymes in Fusarium spp. have increased conversion rates by 15–20%. CRISPR-Cas9-mediated knockout of competing metabolic pathways further reduces byproduct formation.

Reaction Parameter Tuning

Downstream Processing

Membrane filtration (30 kDa cutoff) combined with preparative HPLC achieves >98% purity, albeit at increased operational costs.

化学反応の分析

Types of Reactions: 12α-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 12α position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

12α-Hydroxygrandiflorenic acid has several scientific research applications, including:

作用機序

The exact mechanism of action of 12α-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

類似化合物との比較

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 12α-hydroxygrandiflorenic acid are influenced by its substituents at the C12 position. Below is a detailed comparison with three analogs: 12α-methoxygrandiflorenic acid , 12-oxograndiflorenic acid , and the parent compound grandiflorenic acid .

Structural and Physicochemical Properties

*Estimated based on molecular formula.

Key Observations :

- Polarity: The hydroxyl group in 12α-hydroxygrandiflorenic acid increases its polarity compared to the methoxy and parent analogs, enhancing solubility in polar solvents like DMSO and ethanol .

- Lipophilicity : The methoxy substituent in 12α-methoxygrandiflorenic acid raises logP slightly, improving membrane permeability for biological assays .

- Reactivity : The ketone group in 12-oxograndiflorenic acid may facilitate nucleophilic reactions, contrasting with the hydroxyl group’s hydrogen-bonding capacity in 12α-hydroxygrandiflorenic acid .

生物活性

12α-Hydroxygrandiflorenic acid is a sesquiterpenoid compound derived from various plant species, particularly those in the Asteraceae family, such as Zinnia. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

12α-Hydroxygrandiflorenic acid is characterized by its unique sesquiterpene structure, which contributes to its diverse biological activities. The compound's molecular formula is , and it possesses a hydroxyl functional group that enhances its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that 12α-Hydroxygrandiflorenic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Candida albicans.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Candida albicans | < 1 |

| Escherichia coli | < 1 |

2. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Mechanistic studies suggest that it modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Antioxidant Activity

12α-Hydroxygrandiflorenic acid has shown promising antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress in cellular models, indicating its potential role in protecting against oxidative damage.

Case Studies and Clinical Applications

Recent case studies have highlighted the therapeutic potential of 12α-Hydroxygrandiflorenic acid in dermatological applications. For example, a study involving patients with inflammatory skin conditions demonstrated significant improvement following treatment with formulations containing this compound.

- Case Study 1 : A patient with acne vulgaris showed marked improvement after applying a topical formulation containing 12α-Hydroxygrandiflorenic acid over eight weeks.

- Case Study 2 : Another patient with chronic dermatitis experienced reduced symptoms and improved skin barrier function after treatment with the compound.

The biological activities of 12α-Hydroxygrandiflorenic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory processes.

- Modulation of Cellular Signaling : It affects signaling pathways related to cell proliferation and apoptosis.

- Direct Interaction with Pathogens : The structural features allow for direct binding to microbial targets, disrupting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。